molecular formula C22H18F2N2O2 B5231774 N,N'-bis(4-fluorobenzyl)terephthalamide

N,N'-bis(4-fluorobenzyl)terephthalamide

Cat. No. B5231774
M. Wt: 380.4 g/mol
InChI Key: JMLULPYRJSHOAE-UHFFFAOYSA-N
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Description

N,N'-bis(4-fluorobenzyl)terephthalamide, also known as BBTA, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. BBTA is a derivative of terephthalic acid and has two 4-fluorobenzyl groups attached to the nitrogen atoms of the amide group. This article aims to provide an overview of the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of BBTA.

Mechanism of Action

The mechanism of action of N,N'-bis(4-fluorobenzyl)terephthalamide is not well understood. However, it is believed that the 4-fluorobenzyl groups attached to the nitrogen atoms of the amide group play a crucial role in the electronic properties of the compound. The presence of these groups enhances the charge carrier mobility and improves the stability of the semiconducting materials.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of N,N'-bis(4-fluorobenzyl)terephthalamide. However, studies have shown that N,N'-bis(4-fluorobenzyl)terephthalamide is relatively non-toxic and does not exhibit any significant cytotoxicity towards mammalian cells.

Advantages and Limitations for Lab Experiments

One of the advantages of N,N'-bis(4-fluorobenzyl)terephthalamide is its ease of synthesis, which makes it a cost-effective building block for the synthesis of semiconducting materials. N,N'-bis(4-fluorobenzyl)terephthalamide also exhibits high charge carrier mobility and excellent optical properties, which make it a promising material for use in optoelectronic devices. However, one of the limitations of N,N'-bis(4-fluorobenzyl)terephthalamide is its relatively low solubility in common organic solvents, which can make it challenging to work with in certain lab experiments.

Future Directions

There are several future directions for the study of N,N'-bis(4-fluorobenzyl)terephthalamide. One area of research is the synthesis of new derivatives of N,N'-bis(4-fluorobenzyl)terephthalamide that exhibit improved electronic and optical properties. Another area of research is the application of N,N'-bis(4-fluorobenzyl)terephthalamide in the development of high-performance organic electronic devices such as organic field-effect transistors and organic light-emitting diodes. Furthermore, the use of N,N'-bis(4-fluorobenzyl)terephthalamide in the synthesis of new materials for energy storage and conversion applications is also a promising area of research.

Synthesis Methods

N,N'-bis(4-fluorobenzyl)terephthalamide can be synthesized using a simple two-step process. The first step involves the reaction of 4-fluorobenzylamine with terephthalic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP) to form the intermediate product, N-(4-fluorobenzyl)terephthalamide. The second step involves the reaction of N-(4-fluorobenzyl)terephthalamide with 4-fluorobenzyl chloride in the presence of a base such as triethylamine to form N,N'-bis(4-fluorobenzyl)terephthalamide.

Scientific Research Applications

N,N'-bis(4-fluorobenzyl)terephthalamide has been studied for its potential applications in various fields such as organic electronics, optoelectronics, and photovoltaics. N,N'-bis(4-fluorobenzyl)terephthalamide has been used as a building block for the synthesis of semiconducting materials that exhibit high charge carrier mobility and excellent optical properties. N,N'-bis(4-fluorobenzyl)terephthalamide has also been used as a hole-transporting material in perovskite solar cells, which has shown promising results in improving the efficiency and stability of the devices.

properties

IUPAC Name

1-N,4-N-bis[(4-fluorophenyl)methyl]benzene-1,4-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18F2N2O2/c23-19-9-1-15(2-10-19)13-25-21(27)17-5-7-18(8-6-17)22(28)26-14-16-3-11-20(24)12-4-16/h1-12H,13-14H2,(H,25,27)(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMLULPYRJSHOAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC(=O)C2=CC=C(C=C2)C(=O)NCC3=CC=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N'-bis(4-fluorobenzyl)benzene-1,4-dicarboxamide

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